molecular formula C25H25N3O4S B2804244 N1-(o-tolyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898413-99-5

N1-(o-tolyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2804244
CAS RN: 898413-99-5
M. Wt: 463.55
InChI Key: JJEPOQOUKAYHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(o-tolyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, also known as TQOA, is a novel small molecule compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. TQOA is a type of oxalamide compound that has been synthesized using a variety of methods.

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline derivatives, including N1-(o-tolyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, are part of a group known as "privileged scaffolds" due to their widespread presence in nature and significant biological activity. Initially recognized for their neurotoxicity, these compounds have since been found to possess various therapeutic potentials, including neuroprotection and anticancer properties. Notably, the US FDA's approval of trabectedin for soft tissue sarcomas highlights the anticancer drug discovery advancements within this category (Singh & Shah, 2017).

Antiparasitic and Antileukemic Activities

Naphthylisoquinoline alkaloids, another closely related group, have shown significant antiparasitic and antileukemic activities. This suggests potential research applications for N1-(o-tolyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in exploring new treatments for parasitic infections and leukemia, given its structural similarities to these compounds (Tajuddeen & Bringmann, 2021).

Role in Oxidative Stress and Inflammation

Research into the antioxidant and anti-inflammatory properties of similar tetrahydroisoquinoline derivatives could offer insights into the potential applications of N1-(o-tolyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in mitigating oxidative stress and inflammation-related conditions. This area of study is crucial for understanding the broader implications of THIQ derivatives in treating diseases where oxidative stress and inflammation play a significant role (Munteanu & Apetrei, 2021).

properties

IUPAC Name

N'-(2-methylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-17-9-13-21(14-10-17)33(31,32)28-15-5-7-19-11-12-20(16-23(19)28)26-24(29)25(30)27-22-8-4-3-6-18(22)2/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEPOQOUKAYHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(o-tolyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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